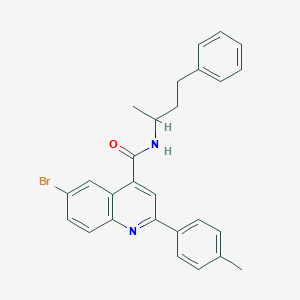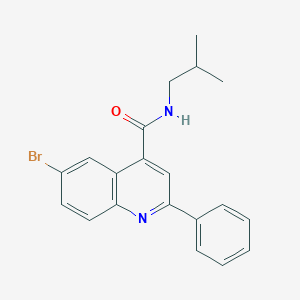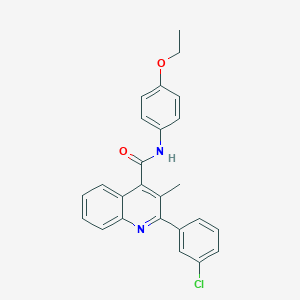![molecular formula C21H26N2O3 B444809 (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B444809.png)
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with a 4-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the substituted phenyl and piperazine intermediates. The phenyl ring is first substituted with methoxy groups through a methylation reaction using methanol and a suitable catalyst. The piperazine ring is then substituted with a 4-methylbenzyl group via a nucleophilic substitution reaction.
The final step involves the formation of the methanone linkage. This is achieved by reacting the substituted phenyl and piperazine intermediates with a carbonyl source, such as phosgene or a similar reagent, under controlled conditions to form the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and piperazine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but with fluorine substitutions instead of methoxy groups.
4-Methoxyphenethylamine: Shares the methoxy substitution but differs in the overall structure and functional groups.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-4-6-17(7-5-16)15-22-8-10-23(11-9-22)21(24)18-12-19(25-2)14-20(13-18)26-3/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI-Schlüssel |
VZIMQHSIZGZKMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444729.png)

![2-[(2,3-Dimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444732.png)

![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444737.png)
![2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)
![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444741.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444742.png)
![2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE](/img/structure/B444743.png)

![Methyl 4-(4-isopropylphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B444745.png)

![(2Z)-N-acetyl-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444752.png)
